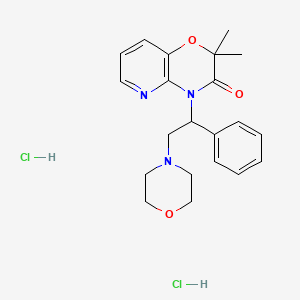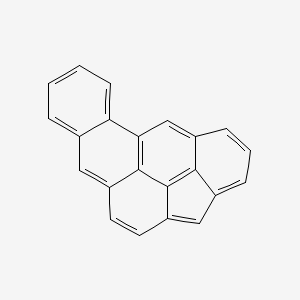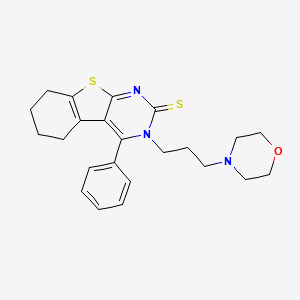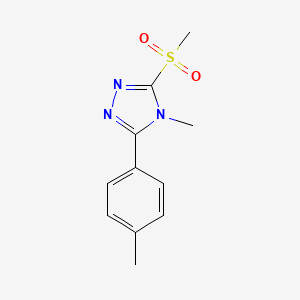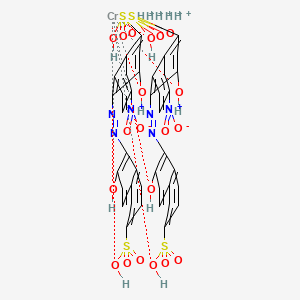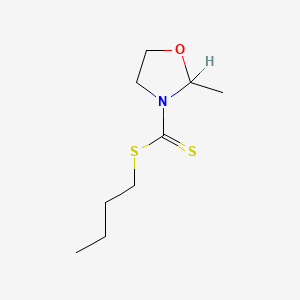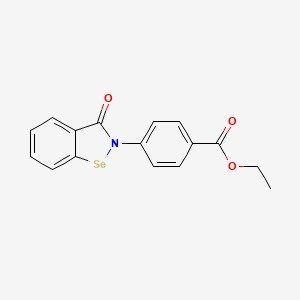
Tetracetylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracetylammonium chloride is a quaternary ammonium compound with the chemical formula [N(CH3CO)4]+Cl−. It is a hygroscopic, colorless, crystalline solid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracetylammonium chloride can be synthesized through the alkylation of triacetylamine with acetyl chloride. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
N(CH3CO)3+CH3COCl→[N(CH3CO)4]+Cl−
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale alkylation processes. The reaction is carried out in reactors with precise temperature and pressure controls to optimize the yield and minimize by-products. The product is then purified through crystallization and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracetylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce tetraacetylammonium hydroxide.
Applications De Recherche Scientifique
Tetracetylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It can be used to study ion transport mechanisms in biological membranes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of tetracetylammonium chloride involves its interaction with molecular targets such as ion channels and receptors. It can block potassium channels, thereby affecting ion transport across cell membranes. This property makes it useful in studying the physiological and pharmacological effects of ion channel blockers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylammonium chloride: Similar in structure but with ethyl groups instead of acetyl groups.
Tetramethylammonium chloride: Contains methyl groups instead of acetyl groups.
Tetra-n-butylammonium chloride: Contains butyl groups instead of acetyl groups.
Uniqueness
Tetracetylammonium chloride is unique due to its acetyl groups, which impart different chemical and physical properties compared to other quaternary ammonium compounds. Its ability to form stable complexes and its specific interactions with biological targets make it distinct in its applications.
Propriétés
Numéro CAS |
52132-54-4 |
|---|---|
Formule moléculaire |
C64H132ClN |
Poids moléculaire |
951.2 g/mol |
Nom IUPAC |
tetrahexadecylazanium;chloride |
InChI |
InChI=1S/C64H132N.ClH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
JKZWMKUGHZJQPD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)
